3-Ethyl-4-heptanol

Physicochemical Property Distillation Solvent Selection

3-Ethyl-4-heptanol (CAS 19780-42-8) is a branched, nine-carbon secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol. As a secondary alcohol, it features a hydroxyl group on the fourth carbon of a heptane backbone, with an ethyl substituent at the third position.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 19780-42-8
Cat. No. B012019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-heptanol
CAS19780-42-8
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCC(C(CC)CC)O
InChIInChI=1S/C9H20O/c1-4-7-9(10)8(5-2)6-3/h8-10H,4-7H2,1-3H3
InChIKeyTVEJPDXJKNOLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-heptanol (CAS 19780-42-8) for Industrial and Research Procurement: A Baseline Overview of a Versatile C9 Secondary Alcohol


3-Ethyl-4-heptanol (CAS 19780-42-8) is a branched, nine-carbon secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol [1]. As a secondary alcohol, it features a hydroxyl group on the fourth carbon of a heptane backbone, with an ethyl substituent at the third position. This specific structure confers distinct physicochemical properties, including a predicted boiling point of 189.1±8.0 °C and density of 0.822±0.06 g/cm³ . The compound is recognized as a chiral building block in organic synthesis and serves as a specialty solvent , distinguishing it from simpler linear alcohols. Its EPA TSCA inventory status is confirmed, with the substance listed as inactive in the 2024 CDR [2].

Why Substituting 3-Ethyl-4-heptanol with Generic Heptanols or Branched Alcohols Compromises Application Integrity


Substituting 3-ethyl-4-heptanol with a generic linear heptanol (e.g., 4-heptanol) or a different branched isomer is not a trivial exchange. The precise placement of the ethyl branch on the third carbon adjacent to the hydroxyl-bearing fourth carbon creates a unique steric and electronic environment . This structural feature significantly impacts key performance properties. For instance, 3-ethyl-4-heptanol has a predicted boiling point of 189.1 °C , which is substantially higher than the 156 °C boiling point of its unbranched, lower molecular weight analog 4-heptanol . This difference directly affects volatility, vapor pressure, and distillation behavior in industrial processes. Furthermore, as a chiral molecule with a defined stereocenter, 3-ethyl-4-heptanol offers a level of stereochemical complexity absent in achiral, unbranched alcohols, which is critical for asymmetric synthesis applications . Consequently, generic substitution can lead to altered reaction kinetics, different solvation properties, and failure to meet the enantiomeric purity requirements of a given research or industrial process.

Quantitative Differentiation of 3-Ethyl-4-heptanol: Evidence-Based Selection Guide Against Key Comparators


Elevated Boiling Point of 3-Ethyl-4-heptanol vs. Unbranched 4-Heptanol for Reduced Volatility Applications

3-Ethyl-4-heptanol exhibits a significantly higher boiling point compared to its unbranched structural analog, 4-heptanol. This difference arises from the additional ethyl branch and increased molecular weight, which enhance van der Waals interactions. The predicted boiling point of 3-ethyl-4-heptanol is 189.1±8.0 °C , while the reported experimental boiling point of 4-heptanol is 156 °C . This 33.1 °C difference makes 3-ethyl-4-heptanol a more suitable candidate for high-temperature solvent applications or processes requiring lower volatility.

Physicochemical Property Distillation Solvent Selection

Chiral Center in 3-Ethyl-4-heptanol for Asymmetric Synthesis vs. Achiral Linear Heptanols

3-Ethyl-4-heptanol possesses a defined stereocenter at the C4 position, making it a chiral molecule . This is in contrast to many common linear or symmetrically branched alcohols, such as 4-heptanol, which are achiral. The presence of this stereocenter allows 3-ethyl-4-heptanol to serve as a chiral building block or a substrate for asymmetric transformations, a capability that achiral comparators inherently lack. While specific quantitative enantiomeric excess (ee) data from a defined synthetic application is not available in the open literature, the compound is widely recognized for its utility in this role .

Asymmetric Synthesis Chiral Building Block Stereochemistry

3-Ethyl-4-heptanol as a Substrate in Grignard Reactions: A Versatile Synthetic Intermediate

3-Ethyl-4-heptanol is a common target molecule or intermediate in Grignard reactions, serving as a benchmark for evaluating the efficiency of this fundamental C-C bond-forming reaction. Its synthesis from 4-bromoheptane and ethanal, or from 3-bromopentane and 2-butanone, is a classic textbook example of Grignard chemistry [1]. While this does not present a direct quantitative performance advantage over other alcohols, its established role as a specific target in synthetic methodology provides a well-defined context for use. For a researcher developing or optimizing a Grignard process, 3-ethyl-4-heptanol offers a known, reproducible benchmark, making it a more logical procurement choice than a less-documented analog.

Grignard Reaction Organic Synthesis Secondary Alcohol

In Vitro Enzyme Inhibition Profile of 3-Ethyl-4-heptanol as a Weak Dihydroorotase Inhibitor

In a biochemical screen, 3-ethyl-4-heptanol was evaluated for its ability to inhibit the enzyme dihydroorotase from mouse Ehrlich ascites cells. At a concentration of 10 µM and at pH 7.37, the compound exhibited an IC50 value of 1.00E+6 nM (1 mM) [1]. This extremely weak inhibition indicates that the compound is not a potent inhibitor of this target. This data point, while negative, is a specific, quantitative piece of evidence that distinguishes 3-ethyl-4-heptanol from other alcohols that might possess stronger off-target enzyme activity. For procurement in biochemical research, this information can be critical for selecting a control compound or ensuring a solvent does not interfere with an enzymatic assay.

Enzyme Inhibition Biochemical Assay Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-Ethyl-4-heptanol Based on Quantitative Evidence


High-Temperature Organic Synthesis and Specialty Solvent Applications

Given its significantly elevated boiling point of 189.1 °C compared to lower molecular weight alcohols like 4-heptanol (156 °C), 3-ethyl-4-heptanol is the preferred choice for high-temperature reactions and processes. It is particularly suitable as a high-boiling solvent for reactions requiring reflux at elevated temperatures, such as certain Diels-Alder reactions, high-temperature condensations, or polymerizations where lower volatility is essential to maintain reaction volume and prevent loss of solvent . Its branched structure may also impart different solvation properties compared to linear analogs, making it a candidate for solubilizing specific, sterically demanding non-polar compounds .

Chiral Building Block in Asymmetric Synthesis and Method Development

The presence of a single stereocenter in 3-ethyl-4-heptanol makes it a valuable substrate for the development of asymmetric methodologies and the synthesis of chiral molecules. Researchers can employ it as a prochiral ketone (3-ethyl-4-heptanone) in asymmetric reduction studies to screen new chiral catalysts or as a chiral alcohol for esterification to form diastereomeric derivatives for chiral resolution . Its use is particularly relevant in academic and industrial labs focused on synthesizing enantiomerically pure pharmaceutical intermediates or natural product analogs where the specific stereochemistry imparted by the 3-ethyl-4-heptanol scaffold is crucial .

Standardized Substrate for Educational and Methodological Grignard Reactions

Due to its well-documented synthesis via Grignard reaction pathways, 3-ethyl-4-heptanol serves as an ideal, standardized substrate for educational chemistry laboratories and for researchers developing or optimizing new Grignard-based methodologies. Its synthesis from commercially available starting materials (e.g., 4-bromoheptane and ethanal) provides a clear, reproducible benchmark for assessing reaction yield and purity [1]. Procurement of this specific compound for such purposes ensures that results are comparable to established literature and pedagogical examples, reducing experimental variability associated with less-characterized alcohol targets [2].

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